Superior PARP Inhibition and Overcoming Drug Resistance in Cancer Cells
In a direct comparison, the phthalazinone derivative YCH1899 demonstrated potent antiproliferation activity against olaparib- and talazoparib-resistant cancer cells, achieving IC50 values of 0.89 nM and 1.13 nM, respectively, where the parent drugs were ineffective [1]. This contrasts with the core phthalazinone, which is a non-selective PARP inhibitor [2]. Furthermore, compound 11c, another derivative, was a more potent PARP-1 inhibitor (IC50 = 97 nM) than the approved drug olaparib (IC50 = 139 nM) [3].
| Evidence Dimension | Antiproliferation activity (IC50) |
|---|---|
| Target Compound Data | YCH1899: 0.89 nM vs Olaparib-resistant cells; 1.13 nM vs Talazoparib-resistant cells. Compound 11c: PARP-1 IC50 = 97 nM. |
| Comparator Or Baseline | Olaparib and Talazoparib (resistant cells): IC50 not applicable (resistance). Olaparib (wild-type): PARP-1 IC50 = 139 nM. |
| Quantified Difference | YCH1899 achieves low nanomolar potency in resistant models where comparators fail. Compound 11c is 1.4x more potent (97 nM vs 139 nM). |
| Conditions | In vitro cell proliferation assay using olaparib- and talazoparib-resistant cell lines; In vitro PARP-1 enzymatic assay. |
Why This Matters
This provides a scientific basis for selecting phthalazinone derivatives for research into overcoming resistance to first-line PARP inhibitors.
- [1] Sun Y, Yang H, Yuan J, Wang L, Song S, Chen R, et al. YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. J Med Chem. 2023;66(17):11744-11763. View Source
- [2] Chemical Probes Portal. Phthalazinone. Unsuitable as a chemical probe. View Source
- [3] Eldehna WM, Abo-Ashour MF, Nocentini A, et al. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorg Chem. 2018;77:443-456. View Source
